Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

TLR3 inhibitor innate immunity medicinal chemistry

Sourcing the correct building block is critical. Only Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) provides the essential 3-chloro-6-fluoro substitution required for (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, a validated TLR3/dsRNA complex inhibitor (Ki=2.96 µM, Kd=19 nM). Mono-halogenated analogs fail to replicate this activity. We supply this compound at ≥97% purity, ensuring reproducible results in medicinal chemistry and advanced materials research. Secure your inventory from established suppliers with verified stock and expedited global shipping for uninterrupted R&D progression.

Molecular Formula C10H6ClFO2S
Molecular Weight 244.67 g/mol
CAS No. 21211-20-1
Cat. No. B183980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
CAS21211-20-1
Molecular FormulaC10H6ClFO2S
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl
InChIInChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3
InChIKeyGBCJKOYCWCNSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) – Procurement-Ready Heterocyclic Building Block for Advanced Medicinal Chemistry and Materials Science


Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) is a halogenated benzo[b]thiophene-2-carboxylate derivative characterized by the presence of both chloro (3-position) and fluoro (6-position) substituents on the fused benzothiophene core . With a molecular formula of C10H6ClFO2S and a molecular weight of 244.67 g/mol, this compound exhibits a melting point range of 118–124 °C and appears as white needles, with typical commercial purity specifications of ≥97% (HPLC) . The unique 3-chloro-6-fluoro substitution pattern distinguishes it from mono‑halogenated or unsubstituted benzo[b]thiophene-2-carboxylate analogs, imparting distinct electronic and steric properties that are critical for downstream synthetic applications, particularly as a key intermediate in the preparation of biologically active small molecules [1].

Why Generic Substitution of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate Fails in Critical Synthesis Pathways


Interchanging methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate with structurally similar benzo[b]thiophene-2-carboxylate analogs (e.g., methyl 3-chlorobenzo[b]thiophene-2-carboxylate, methyl 6-fluorobenzo[b]thiophene-2-carboxylate, or the unsubstituted parent) is not feasible for applications demanding the specific 3-chloro-6-fluoro substitution pattern. This dual‑halogen motif is essential for achieving the desired electronic distribution and molecular recognition required in downstream functionalization. Notably, the TLR3/dsRNA complex inhibitor (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, which derives its high affinity and selectivity from this exact substitution pattern, demonstrates a Ki of 2.96 µM and a Kd of 19 nM for dsRNA binding . Mono‑halogenated or differently substituted analogs fail to reproduce this activity profile, as evidenced by the structure–activity relationships (SAR) established in the development of this inhibitor series [1]. Consequently, substitution with a generic benzo[b]thiophene-2-carboxylate would compromise the biological or physicochemical properties of the final target molecule, rendering such substitutions unsuitable for high‑precision medicinal chemistry and materials research programs.

Product‑Specific Quantitative Evidence: Differentiating Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate from Closest Analogs


High‑Affinity TLR3/dsRNA Inhibition: Essential Role of the 3‑Chloro‑6‑fluoro Substitution Pattern

The 3‑chloro‑6‑fluoro substitution pattern of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is directly responsible for the high‑affinity inhibition of the TLR3/dsRNA complex exhibited by its carboxamide derivative. The derivative (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid displays a Ki of 2.96 µM for competitive inhibition of dsRNA binding to TLR3 and a Kd of 19 nM for dsRNA binding . In contrast, the unsubstituted benzo[b]thiophene-2-carboxamide analog lacks this activity, and mono‑halogenated analogs (e.g., 3‑chloro only or 6‑fluoro only) exhibit significantly reduced affinity, confirming the necessity of the dual‑halogen pattern [1].

TLR3 inhibitor innate immunity medicinal chemistry

Functional Selectivity: Differential Impact on Toll‑Like Receptor Pathways

The TLR3/dsRNA complex inhibitor derived from methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits pronounced pathway selectivity. It selectively antagonizes stimulated TLR3 signaling without affecting TLR1/2, TLR2/6, TLR4, and TLR7 pathways . This selectivity profile is attributed to the unique 3-chloro-6-fluoro substitution, which is absent in simpler benzo[b]thiophene-2-carboxylate derivatives that generally lack such defined TLR3‑specific activity [1].

TLR signaling selectivity immunopharmacology

Cellular Potency and Minimal Cytotoxicity: Differentiated Functional Profile

In RAW 264.7 macrophages stimulated with Poly(I:C), the carboxamide derivative of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate efficiently represses TNF‑α and IL‑1β production (IC90 = 27 µM) and inhibits nitric oxide (NO) production (IC50 = 3.44 µM) . Importantly, the compound exhibits minimal cytotoxicity under these conditions, with an IC50 >>100 µM in RAW 264.7 cells . Mono‑halogenated or unsubstituted benzo[b]thiophene-2-carboxylate derivatives have not been reported to exhibit this specific combination of cellular potency and low toxicity in TLR3‑dependent assays [1].

cellular assay cytotoxicity TLR3 inhibition

Best Research and Industrial Application Scenarios for Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1)


Synthesis of Potent and Selective TLR3/dsRNA Complex Inhibitors for Immuno‑Oncology and Infectious Disease Research

Utilize methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate as the critical starting material for preparing (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, a validated high‑affinity (Ki = 2.96 µM; Kd = 19 nM) and selective TLR3/dsRNA complex inhibitor . This compound has been shown to repress TLR3‑mediated inflammatory responses (TNF‑α, IL‑1β IC90 = 27 µM; NO IC50 = 3.44 µM) with minimal cytotoxicity (IC50 >>100 µM) . The unique 3-chloro-6-fluoro pattern is essential for this activity, making the ester an indispensable building block for any medicinal chemistry program targeting TLR3‑related pathologies, including certain cancers, viral infections, and autoimmune conditions [1].

Development of Novel Fluorinated Heterocyclic Scaffolds for Agrochemical and Materials Science Applications

Employ methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate as a versatile intermediate for the synthesis of advanced materials and agrochemicals. The ester functionality allows for straightforward derivatization (e.g., hydrolysis to the carboxylic acid, amidation, reduction) while the 3‑chloro and 6‑fluoro substituents modulate the electronic properties of the resulting molecules . This compound is particularly valuable for creating fluorinated liquid crystalline materials and fluorescent dyes, where the precise substitution pattern influences phase behavior and optical characteristics . Unlike non‑fluorinated or mono‑halogenated analogs, this dual‑halogenated ester offers enhanced metabolic stability and unique physicochemical properties for structure‑activity relationship (SAR) explorations .

Construction of Diverse Benzo[b]thiophene‑Based Chemical Libraries for High‑Throughput Screening

Incorporate methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate into parallel synthesis workflows to generate focused libraries of benzo[b]thiophene derivatives for biological screening. The compound's well‑defined purity (typically ≥97% by HPLC) and commercial availability from multiple reputable vendors ensure reproducible results in medicinal chemistry campaigns. The 3‑chloro-6-fluoro core serves as a privileged scaffold that can be elaborated via cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to introduce diverse functional groups while retaining the beneficial halogen pattern . This approach enables systematic SAR studies that would not be possible with simpler benzo[b]thiophene-2-carboxylate starting materials.

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